(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2377004-13-0
VCID: VC6306174
InChI: InChI=1S/C14H19NO.ClH/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12+;
SMILES: CC1CN(CC(C1=O)C)CC2=CC=CC=C2.Cl
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride

CAS No.: 2377004-13-0

Cat. No.: VC6306174

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77

* For research use only. Not for human or veterinary use.

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride - 2377004-13-0

CAS No. 2377004-13-0
Molecular Formula C14H20ClNO
Molecular Weight 253.77
IUPAC Name (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one;hydrochloride
Standard InChI InChI=1S/C14H19NO.ClH/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12+;
Standard InChI Key QZCPBCRJBKZTFZ-IWKKHLOMSA-N
SMILES CC1CN(CC(C1=O)C)CC2=CC=CC=C2.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one hydrochloride, reflects its stereochemistry: the piperidin-4-one ring adopts a chair conformation with methyl groups at the 3R and 5S positions and a benzyl group at the nitrogen atom. The hydrochloride salt formation stabilizes the molecule through ionic interactions, as evidenced by its Standard InChI:
InChI=1S/C14H19NO.ClH/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12+;.

The SMILES notation (CC1CN(CC(C1=O)C)CC2=CC=CC=C2.Cl) further illustrates the spatial arrangement, highlighting the ketone group at position 4 and the benzyl moiety attached to the nitrogen.

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₁₄H₂₀ClNO
Molecular Weight253.77 g/mol
logP2.28 (estimated)
SolubilityNot fully characterized

Synthesis and Manufacturing

Stereoselective Synthesis

The synthesis of (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one hydrochloride involves multi-step organic reactions, starting with the formation of the piperidin-4-one core. Key steps include:

  • Mannich Reaction: Condensation of formaldehyde, ammonium chloride, and cyclohexanone derivatives to form the piperidine skeleton.

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution at the nitrogen atom.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the 3R and 5S configurations .

A related synthesis for the enantiomer (3S,5R)-1-benzyl-3,5-dimethylpiperidin-4-one was reported in the Journal of Medicinal Chemistry, utilizing resolution techniques to isolate the desired stereoisomer .

Salt Formation

The hydrochloride salt is obtained by treating the free base with hydrochloric acid, followed by recrystallization from ethanol or acetone to achieve high purity (>95%).

Pharmacological Applications and Research Findings

BCL6 Degradation Activity

In a landmark study, (3R,5S)-configured piperidine derivatives demonstrated potent degradation of the oncogenic protein BCL6, a transcriptional repressor implicated in lymphomas . The cis-3,5-dimethyl substitution pattern in CCT373566 (a structural analog) enabled sub-nanomolar DC₅₀ values, attributed to:

  • Stereospecific Binding: The 3R and 5S methyl groups optimally positioned to interact with hydrophobic pockets on BCL6’s surface .

  • Conformational Locking: The methyl groups restrict piperidine ring flexibility, enhancing target engagement .

ParameterValue (CCT373566)Source
BCL6 DC₅₀0.7 nM
Microsomal Stabilityt₁/₂ = 45 min

Antiproliferative Effects

In lymphoma xenograft models, CCT373566 reduced tumor volume by 60% at 50 mg/kg (oral dosing), underscoring the therapeutic potential of this structural scaffold .

Future Research Directions

Solubility Optimization

Structural modifications, such as introducing polar substituents (e.g., hydroxyl groups), could improve aqueous solubility while retaining bioactivity, as demonstrated in piperidine-based degraders .

In Vivo Pharmacokinetics

Comprehensive ADME studies are needed to evaluate oral bioavailability, tissue distribution, and metabolite profiles.

Expanding Therapeutic Indications

Preclinical testing in solid tumors and autoimmune disorders may reveal broader applications, leveraging BCL6’s role in immune regulation .

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253.7669 g/mol